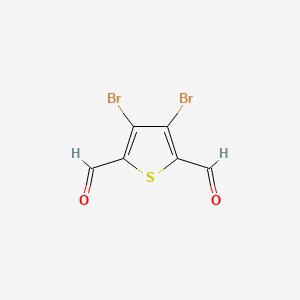

3,4-Dibromothiophene-2,5-dicarboxaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dibromothiophene-2,5-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2O2S/c7-5-3(1-9)11-4(2-10)6(5)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIQKZFRHPLSLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C(=C(S1)C=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80460643 | |

| Record name | 3,4-Dibromothiophene-2,5-dicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25373-20-0 | |

| Record name | 3,4-Dibromothiophene-2,5-dicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dibromothiophene-2,5-dicarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis of 3,4-Dibromothiophene-2,5-dicarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 3,4-Dibromothiophene-2,5-dicarboxaldehyde, a key building block in the development of advanced materials and pharmaceuticals. The document details two primary synthetic pathways, offering step-by-step experimental protocols and summarizing key quantitative data for each approach.

Introduction

This compound is a symmetrical dialdehyde derivative of thiophene. The presence of bromine atoms at the 3 and 4 positions, combined with the reactive aldehyde groups at the 2 and 5 positions, makes it a versatile precursor for the synthesis of a wide range of complex organic molecules, including conjugated polymers, dyes, and pharmacologically active compounds. This guide explores two viable synthetic strategies for its preparation: a direct two-step formylation of 3,4-dibromothiophene via di-lithiation and an indirect route involving the oxidation of a di-halogenated intermediate.

Synthetic Routes

Two principal synthetic pathways have been identified for the preparation of this compound:

-

Route 1: Double Lithiation and Formylation of 3,4-Dibromothiophene. This method involves the direct introduction of the aldehyde functionalities onto the 3,4-dibromothiophene core.

-

Route 2: Synthesis and Oxidation of 3,4-Dibromo-2,5-bis(chloromethyl)thiophene. This multi-step approach first introduces chloromethyl groups which are subsequently oxidized to the desired aldehydes.

The following sections provide detailed experimental protocols and data for each route.

Route 1: Double Lithiation and Formylation

This synthetic approach relies on the deprotonation of the acidic protons at the 2 and 5 positions of 3,4-dibromothiophene using a strong organolithium base, followed by quenching the resulting di-lithiated intermediate with a suitable formylating agent, such as N,N-dimethylformamide (DMF).

Experimental Protocol

Step 1: Synthesis of 3,4-Dibromothiophene

The starting material, 3,4-dibromothiophene, can be synthesized from 2,3,4,5-tetrabromothiophene by selective reduction with zinc powder in acetic acid.

-

Reaction Setup: In a reaction vessel, combine 2,3,4,5-tetrabromothiophene (1.0 eq), acetic acid (2.0-3.0 eq), and water.

-

Catalyst Addition: To control the reaction, add zinc powder (3.0-6.0 eq) portion-wise at room temperature.

-

Reaction: Stir the mixture at room temperature for 2 hours, then heat to reflux at 55-70°C for 2-4 hours.

-

Work-up and Purification: After completion, cool the mixture and isolate the product via reduced pressure distillation, collecting the fraction at approximately 100°C.[1]

Step 2: Di-lithiation and Formylation of 3,4-Dibromothiophene

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve 3,4-dibromothiophene (1.0 eq) in anhydrous diethyl ether.

-

Di-lithiation: Cool the solution to -78°C in a dry ice/acetone bath. Add lithium diisopropylamide (LDA) (2.2 eq) dropwise and stir the mixture, allowing it to warm to 0°C.

-

Formylation: Cool the reaction mixture back down to -78°C and add N,N-dimethylformamide (DMF) (excess, e.g., 5.0 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data

| Compound | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |

| 3,4-Dibromothiophene | 2,3,4,5-Tetrabromothiophene | Zn, Acetic Acid | Water | Up to 95 | >99 |

| This compound | 3,4-Dibromothiophene | LDA, DMF | Diethyl Ether | Not explicitly reported, potential side product | Not specified |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound via double lithiation and formylation.

Route 2: Oxidation of 3,4-Dibromo-2,5-bis(chloromethyl)thiophene

This alternative route involves the initial synthesis of a more stable intermediate, 3,4-dibromo-2,5-bis(chloromethyl)thiophene, followed by its oxidation to the desired dicarboxaldehyde.

Experimental Protocol

Step 1: Synthesis of 3,4-Dibromo-2,5-bis(chloromethyl)thiophene

-

Reaction Setup: In a stirred mixture of 3,4-dibromothiophene (1.0 eq), paraformaldehyde, and anhydrous zinc chloride in carbon tetrachloride, pass dry HCl gas at 50°C for 3 hours.

-

Reaction Continuation: Dissolve the resulting solid material in chloroform and continue passing dry HCl gas through the solution for an additional hour.

-

Work-up and Purification: After the reaction, the solvent is removed in vacuo, and the residue is recrystallized to yield the product.

Step 2: Oxidation to this compound (Proposed)

A plausible method for the oxidation of the bis(chloromethyl) intermediate is the Kröhnke oxidation.

-

Formation of the Pyridinium Salt: React 3,4-dibromo-2,5-bis(chloromethyl)thiophene with pyridine to form the corresponding bis(pyridinium) salt.

-

Reaction with p-Nitrosodimethylaniline: Treat the bis(pyridinium) salt with p-nitrosodimethylaniline.

-

Hydrolysis: Hydrolyze the resulting nitrone intermediate with acid to yield the dicarboxaldehyde.

Note: While the Kröhnke method is established for the synthesis of 2,5-thiophenedicarboxaldehyde from 2,5-bis(chloromethyl)thiophene, a specific protocol for the 3,4-dibromo analog is not detailed in the searched literature.

Quantitative Data

| Compound | Starting Material | Reagents | Solvent | Yield (%) |

| 3,4-Dibromo-2,5-bis(chloromethyl)thiophene | 3,4-Dibromothiophene | Paraformaldehyde, ZnCl2, HCl | CCl4, CHCl3 | 87 |

| This compound | 3,4-Dibromo-2,5-bis(chloromethyl)thiophene | Pyridine, p-Nitrosodimethylaniline, Acid | Not specified | Not explicitly reported |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound via a dichloromethyl intermediate.

Conclusion

This technical guide outlines two primary synthetic strategies for the preparation of this compound. The double lithiation and formylation route offers a more direct approach, though yields and specific conditions for the di-formylation require further optimization. The oxidation of the bis(chloromethyl) intermediate presents a viable alternative, leveraging a stable intermediate, although a detailed protocol for the final oxidation step on this specific substrate needs to be established based on general oxidation methodologies like the Kröhnke reaction. Researchers and professionals in drug development and materials science can utilize this information to select and adapt the most suitable synthetic route based on available resources and desired scale.

References

physicochemical properties of 3,4-Dibromothiophene-2,5-dicarboxaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dibromothiophene-2,5-dicarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound. This compound is a key building block in the fields of materials science and organic synthesis, particularly for the development of conjugated polymers and covalent organic frameworks (COFs). This document details its known characteristics and provides relevant experimental protocols for its synthesis, starting from its precursors.

Physicochemical Properties

This compound is a solid at room temperature.[1] Due to its bifunctional nature, possessing two reactive aldehyde groups and two carbon-bromine bonds, it is a versatile precursor for creating complex molecular architectures. For safe handling and to ensure stability, it should be stored in a cool, dark place (2-8°C) under an inert atmosphere.[1]

Data Presentation: Quantitative Properties

A summary of the key quantitative data for this compound and its common precursor, 3,4-Dibromothiophene, is presented below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₆H₂Br₂O₂S | [1] |

| Molecular Weight | 297.95 g/mol | [1] |

| CAS Number | 25373-20-0 | [1][2] |

| Appearance | Solid | [1] |

| Assay Purity | ≥97% | [1] |

| Storage Temperature | 2-8°C | [1] |

| InChI Key | UIIQKZFRHPLSLU-UHFFFAOYSA-N | [1] |

| SMILES | O=Cc1sc(C=O)c(Br)c1Br | [1] |

Table 2: Physicochemical Properties of Precursor 3,4-Dibromothiophene

| Property | Value | References |

| Molecular Formula | C₄H₂Br₂S | [1][3][4][5] |

| Molecular Weight | 241.93 g/mol | [1][3][4] |

| CAS Number | 3141-26-2 | [1][3][4] |

| Appearance | Clear colorless to yellow liquid | [5] |

| Melting Point | 4-5 °C | [3][4] |

| Boiling Point | 221-222 °C | [4] |

| Density | 2.188 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.640 | [4] |

| Solubility | Not miscible or difficult to mix with water | [5] |

Experimental Protocols & Synthesis

Logical Synthesis Workflow

The overall synthetic pathway from a common starting material to the target compound is illustrated below.

Protocol 1: Synthesis of 3,4-Dibromothiophene (Precursor)

The quality of the final product is highly dependent on the purity of the 3,4-Dibromothiophene monomer. A high-yield method for its synthesis is the selective reductive debromination of 2,3,4,5-tetrabromothiophene.[7]

-

Materials:

-

2,3,4,5-tetrabromothiophene (1 mole)

-

Acetic acid (2-3 moles)

-

Zinc powder (3-6 moles, 95% purity)

-

Water

-

-

Procedure:

-

Combine 2,3,4,5-tetrabromothiophene, acetic acid, and water in a suitable reaction vessel.[7]

-

With stirring at room temperature, add the zinc powder in five portions over a period of 2 hours to control the reaction rate.[7]

-

After the addition is complete, heat the reaction mixture to 55-70°C and maintain reflux for 2-4 hours.[7]

-

Upon completion, cool the mixture to room temperature.[7]

-

Purify the product via vacuum distillation, collecting the fraction at 100°C to yield 3,4-Dibromothiophene.[7]

-

Protocol 2: Proposed Synthesis of this compound

This proposed protocol is based on the established Vilsmeier-Haack reaction for the mono-formylation of 3,4-Dibromothiophene and is adapted to favor the formation of the dicarboxaldehyde.[6][8]

-

Materials:

-

3,4-Dibromothiophene (1 equivalent)

-

Phosphorus oxychloride (POCl₃) (≥2.4 equivalents)

-

N,N-Dimethylformamide (DMF), anhydrous (≥3 equivalents)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium acetate solution

-

Deionized water and brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

-

Procedure:

-

Vilsmeier Reagent Formation: In a dry, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to anhydrous DCM. Cool the solution to 0°C in an ice bath.[8]

-

Slowly add POCl₃ (at least 2.4 equivalents) dropwise to the stirred DMF/DCM solution. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.[8]

-

Reaction: Add a solution of 3,4-Dibromothiophene (1 equivalent) in anhydrous DCM to the Vilsmeier reagent dropwise, maintaining the temperature at 0°C.[8]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]

-

Workup: Cool the reaction mixture back to 0°C. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium acetate. Stir vigorously for 30 minutes.[8]

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.[8]

-

Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[8]

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

-

Reaction Mechanisms and Applications

Vilsmeier-Haack Reaction Mechanism

The core of the synthesis is the Vilsmeier-Haack reaction, an electrophilic aromatic substitution that installs formyl groups onto the electron-rich thiophene ring.

Applications in Materials Science

The two aldehyde functional groups of this compound make it an excellent monomer for condensation polymerization. It can be reacted with various amine-containing compounds to form polymers with extended π-conjugated systems, which are of significant interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

References

- 1. 3,4-Dibromothiophene | C4H2Br2S | CID 18452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 3. 3,4-Dibromothiophene (3141-26-2) 1H NMR spectrum [chemicalbook.com]

- 4. 3,4-二溴噻吩 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. benchchem.com [benchchem.com]

3,4-Dibromothiophene-2,5-dicarboxaldehyde CAS number and molecular weight

An In-depth Technical Guide to 3,4-Dibromothiophene-2,5-dicarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key building block in the fields of materials science and organic synthesis. This document details its chemical properties, applications, and a logical workflow for its use in the synthesis of advanced materials.

Core Compound Data

Chemical Identity and Properties

| Property | Value | Reference |

| CAS Number | 25373-20-0 | [1][2] |

| Molecular Weight | 297.95 g/mol | [2] |

| Molecular Formula | C₆H₂Br₂O₂S | [2] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | [2] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark | [2] |

Applications in Advanced Materials

This compound is a versatile precursor primarily utilized in the synthesis of conjugated polymers and Covalent Organic Frameworks (COFs).[3] Its aldehyde functional groups and bromine atoms provide reactive sites for various polymerization and cross-coupling reactions.

Covalent Organic Frameworks (COFs):

This compound serves as a monomer for the construction of thiophene-based COFs. These porous, crystalline materials are of significant interest for applications including:

-

Heavy metal ion removal: The heteroatoms (sulfur and nitrogen) within the COF structure can act as binding sites for ions like Hg²⁺.

-

Iodine vapor adsorption: The porous nature of these COFs makes them suitable for capturing and storing volatile substances like iodine.

The Schiff base reaction between this compound and amine-containing monomers is a common method for synthesizing these functional frameworks.

Organic Electronics:

The thiophene core is a well-established component in organic electronics due to its excellent charge transport properties. While direct applications of the title compound are less common, related thiophene aldehydes are crucial in creating materials for:

-

Organic Field-Effect Transistors (OFETs): Thiophene-based polymers are used as the active channel material.

-

Organic Photovoltaics (OPVs): It can be used to construct donor-acceptor copolymers that form the active layer of solar cells.

The bromine atoms on the thiophene ring allow for the extension of the π-conjugated system through cross-coupling reactions like Suzuki and Stille polymerizations, which is essential for tuning the electronic properties of the resulting materials.

Logical Workflow for Synthesis of Thiophene-Based Covalent Organic Frameworks

The following diagram illustrates a generalized workflow for the synthesis of a thiophene-based COF using this compound as a monomer.

Caption: Generalized workflow for the synthesis of thiophene-based COFs.

Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not detailed in the surveyed literature, a general understanding can be derived from the synthesis of the related compound, 3,4-dibromothiophene-2-carbaldehyde, via the Vilsmeier-Haack reaction. This suggests that formylation of a dibromothiophene precursor is a likely synthetic route.

General Reaction Principle (Vilsmeier-Haack type):

-

Reagent Preparation: The Vilsmeier reagent is typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) at low temperatures (e.g., 0°C).

-

Reaction: The dibromothiophene precursor is dissolved in an anhydrous solvent and cooled. The Vilsmeier reagent is then added slowly to the solution.

-

Workup and Purification: The reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified, often through column chromatography.

It is important to note that the synthesis of the dicarboxaldehyde would require formylation at both the 2 and 5 positions of the thiophene ring.

Safety Information

It is crucial to handle this compound with appropriate safety precautions. It is classified as acutely toxic if swallowed. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

References

reactivity and electronic structure of 3,4-Dibromothiophene-2,5-dicarboxaldehyde

An In-depth Technical Guide to the Reactivity and Electronic Structure of 3,4-Dibromothiophene-2,5-dicarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a highly functionalized heterocyclic compound with significant potential as a versatile building block in organic synthesis, materials science, and medicinal chemistry. Its structure, featuring a central thiophene ring flanked by two bromine atoms and two formyl (aldehyde) groups, offers multiple reactive sites for constructing complex molecular architectures. The electron-withdrawing nature of the substituents significantly influences the electronic properties of the thiophene core, making it a key component for developing novel conjugated polymers, organic semiconductors, and pharmacologically active molecules.[1][2] This guide provides a comprehensive overview of its synthesis, reactivity, and electronic structure, based on established chemical principles and data from closely related analogues.

Synthesis

The primary route for the synthesis of this compound is anticipated to be the direct formylation of 3,4-dibromothiophene. The Vilsmeier-Haack reaction is a well-established and reliable method for introducing formyl groups onto electron-rich heterocyclic rings, such as thiophene.[3] Given the symmetry of the starting material, a double formylation at the activated C2 and C5 positions is expected.

Experimental Protocol: Vilsmeier-Haack Double Formylation

This protocol is a representative procedure adapted from the mono-formylation of 3,4-dibromothiophene.[3]

-

Vilsmeier Reagent Preparation: In a dry, round-bottom flask under a nitrogen atmosphere, slowly add phosphorus oxychloride (POCl₃, 2.2 eq) to N,N-dimethylformamide (DMF, 6.0 eq) at 0 °C with constant stirring. Allow the mixture to stir for 30 minutes at this temperature to form the Vilsmeier reagent.

-

Reaction Setup: In a separate three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-dibromothiophene (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Formylation: Slowly add the freshly prepared Vilsmeier reagent to the solution of 3,4-dibromothiophene via the dropping funnel, ensuring the temperature is maintained at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium acetate until the pH is neutral. Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with deionized water and brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel or recrystallization to yield the final product.

Caption: Proposed workflow for the synthesis of the target compound.

Reactivity and Key Transformations

The molecule possesses two primary sites of reactivity: the carbon-bromine bonds at the C3 and C4 positions and the aldehyde groups at the C2 and C5 positions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bonds are susceptible to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. This is a powerful strategy for synthesizing complex di-substituted thiophenes.

The Suzuki-Miyaura coupling reaction is a highly efficient method for forming C-C bonds between the dibromothiophene core and various aryl or heteroaryl boronic acids.[4][5] Due to the molecule's symmetry, selective mono-arylation is not a primary concern, and double coupling is expected to proceed readily.

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Double Coupling

| Parameter | Condition | Rationale |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | Widely effective and commercially available catalyst systems for C-Br bond activation.[4][6] |

| Catalyst Loading | 2-5 mol% | Sufficient to ensure efficient catalytic turnover without excessive cost. |

| Boronic Acid | 2.2 - 2.5 equivalents | A slight excess is used to drive the reaction to completion for both C-Br sites.[5] |

| Base | K₂CO₃ or Na₂CO₃ (aqueous) | Essential for the transmetalation step in the catalytic cycle.[4] |

| Solvent | Dioxane/Water, Toluene/Ethanol | A mixture of organic solvent and water is typically required to dissolve both the organic substrate and the inorganic base.[4][5] |

| Temperature | 80 - 110 °C | Thermal energy is needed to promote oxidative addition and reductive elimination steps. |

This protocol is adapted from procedures for related dibromothiophenes.[4][5]

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), the desired aryl boronic acid (2.2 mmol), and a base such as K₂CO₃ (4.0 mmol).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent and Catalyst Addition: Add a deoxygenated solvent mixture (e.g., 4:1 Dioxane/Water, 10 mL). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

-

Reaction: Heat the mixture to 90 °C and stir vigorously overnight (12-16 hours). Monitor progress by TLC.

-

Workup: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

Purification: Purify the crude product via flash column chromatography on silica gel.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

The Stille coupling reaction provides an alternative route for C-C bond formation, using organostannane (organotin) reagents.[7][8] This reaction is known for its tolerance of a wide variety of functional groups.[9]

Table 2: Typical Reaction Conditions for Stille Double Coupling

| Parameter | Condition | Rationale |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃ | Common palladium sources for Stille reactions. The choice of ligand can be crucial.[7][10] |

| Catalyst Loading | 1-4 mol% | Standard loading for efficient catalysis.[7] |

| Organostannane | 2.2 - 2.5 equivalents | An excess is required for the double coupling reaction. |

| Solvent | Anhydrous, degassed Toluene or DMF | Aprotic, non-coordinating solvents are preferred to avoid side reactions.[7] |

| Additives | LiCl or CuI (optional) | Can accelerate the transmetalation step, which is often rate-limiting.[9] |

| Temperature | 90 - 120 °C | Higher temperatures are often needed to drive the reaction.[7] |

This protocol is based on general procedures for Stille couplings.[7][10]

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any additive like LiCl.

-

Degassing: Evacuate and backfill the flask with argon three times.

-

Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the organostannane reagent (2.2-2.5 equiv).

-

Reaction: Heat the mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor by TLC or GC-MS.

-

Workup: After cooling, the reaction mixture may be filtered through celite. The solvent is removed in vacuo. The residue is often treated with an aqueous KF solution to precipitate tin byproducts, which can then be filtered off.

-

Purification: The crude product is purified by column chromatography.

Caption: Generalized catalytic cycle for the Stille coupling reaction.

Reactions of the Aldehyde Groups

The two aldehyde functionalities are prime sites for nucleophilic addition and condensation reactions, allowing for the extension of the conjugated system or the introduction of new functional groups.

The Wittig reaction transforms the aldehyde groups into alkenes upon reaction with a phosphorus ylide (Wittig reagent).[11] This is a fundamental method for olefin synthesis and can be used to create extended π-systems.

This is a general procedure for a Wittig reaction.[12][13]

-

Ylide Preparation: In a flask under an inert atmosphere, suspend the appropriate phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 2.2 equiv) in an anhydrous solvent like THF. Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium or NaHMDS, 2.2 equiv) dropwise. Stir for 1 hour to form the ylide.

-

Reaction: Cool the ylide solution to -78 °C or 0 °C depending on the ylide stability. Add a solution of this compound (1.0 equiv) in THF dropwise.

-

Progression: Allow the reaction to warm to room temperature and stir for several hours or overnight.

-

Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.

-

Purification: Wash the organic layer, dry it, and remove the solvent. The byproduct, triphenylphosphine oxide, can often be removed by crystallization or column chromatography.

References

- 1. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 2. This compound [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Stille reaction - Wikipedia [en.wikipedia.org]

- 9. Stille Coupling | NROChemistry [nrochemistry.com]

- 10. rsc.org [rsc.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 13. sciepub.com [sciepub.com]

Spectroscopic and Synthetic Profile of 3,4-Dibromothiophene-2,5-dicarboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for 3,4-Dibromothiophene-2,5-dicarboxaldehyde (CAS No. 25373-20-0). This compound is a key intermediate in the synthesis of advanced materials and complex organic molecules. Due to the limited availability of direct, comprehensive spectroscopic data in peer-reviewed literature, this guide also includes predicted data and information on the well-characterized precursor, 3,4-dibromothiophene, to aid in the structural elucidation and synthesis of the target compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to be simple due to the molecule's symmetry. A single resonance corresponding to the two equivalent aldehyde protons is anticipated.

¹³C NMR: The carbon NMR spectrum will provide more detailed structural information, with distinct signals expected for the carbonyl carbons and the carbons of the thiophene ring.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~9.8 - 10.2 | Singlet | Aldehyde (-CHO) |

| ¹³C | ~185 - 195 | Singlet | Carbonyl (C=O) |

| ¹³C | ~140 - 150 | Singlet | C2, C5 (thiophene ring) |

| ¹³C | ~115 - 125 | Singlet | C3, C4 (thiophene ring) |

Note: Predicted chemical shifts are based on standard values for similar functional groups and substituted thiophenes. Actual experimental values may vary depending on the solvent and instrument frequency.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the strong absorption of the carbonyl groups.

Table 2: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1670 - 1700 | Strong | C=O stretch (aldehyde) |

| ~2720 and ~2820 | Medium | C-H stretch (aldehyde) |

| ~1400 - 1500 | Medium | C=C stretch (thiophene ring) |

| ~700 - 800 | Strong | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of two bromine atoms.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Relative Abundance | Assignment |

| [M]⁺, [M+2]⁺, [M+4]⁺ | ~1:2:1 ratio | Molecular ion cluster |

| Various | - | Fragmentation ions (e.g., loss of Br, CHO) |

Experimental Protocols

A plausible and commonly employed method for the synthesis of this compound is the Vilsmeier-Haack formylation of 3,4-dibromothiophene.

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol describes a general procedure for the diformylation of 3,4-dibromothiophene.

Materials:

-

3,4-Dibromothiophene

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Saturated aqueous sodium acetate solution

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Vilsmeier Reagent Formation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (2.2 equivalents) to N,N-dimethylformamide (excess) at 0 °C with stirring. Allow the mixture to stir for 15-30 minutes at this temperature.

-

Reaction Setup: In a separate dry flask, dissolve 3,4-dibromothiophene (1.0 equivalent) in an anhydrous solvent such as dichloromethane.

-

Formylation Reaction: Slowly add the freshly prepared Vilsmeier reagent to the solution of 3,4-dibromothiophene via the dropping funnel, maintaining the reaction temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium acetate. Stir the mixture vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane or diethyl ether. Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Visualizations

The following diagrams illustrate the molecular structure of the target compound and a logical workflow for its synthesis and characterization.

Caption: Molecular Structure of this compound

Caption: Synthesis and Characterization Workflow

This guide serves as a foundational resource for professionals working with this compound. For definitive structural confirmation, it is imperative to acquire experimental spectroscopic data on a synthesized and purified sample. The provided synthetic protocol offers a reliable starting point for obtaining this important chemical intermediate.

An In-depth Technical Guide to the Solubility and Stability of 3,4-Dibromothiophene-2,5-dicarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 3,4-Dibromothiophene-2,5-dicarboxaldehyde, a key building block in the synthesis of advanced organic materials and pharmaceuticals. Due to the limited availability of specific quantitative data in the public domain, this document focuses on providing a detailed qualitative assessment based on the compound's chemical structure, alongside standardized experimental protocols for the precise determination of its solubility and stability. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this and structurally related compounds.

Introduction

This compound is a halogenated heterocyclic aromatic compound with the chemical formula C₆H₂Br₂O₂S. Its structure, featuring a thiophene ring substituted with two bromine atoms and two aldehyde functional groups, makes it a versatile precursor for the synthesis of a wide range of complex organic molecules, including conjugated polymers and covalent organic frameworks (COFs). An understanding of its solubility in various organic solvents and its stability under different environmental conditions is crucial for its effective use in synthesis, purification, and formulation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₂Br₂O₂S | [1] |

| Molecular Weight | 297.95 g/mol | [2][3] |

| CAS Number | 25373-20-0 | [1] |

| Appearance | Solid | |

| Storage Temperature | 2-8°C, under inert atmosphere, in a dark place | [2] |

Solubility Profile

Qualitative Solubility Prediction

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile, Tetrahydrofuran (THF) | High | Strong dipole-dipole interactions between the solvent and the polar functional groups (aldehydes, C-Br bonds) of the solute. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good van der Waals interactions and dipole-dipole interactions. |

| Polar Protic | Methanol, Ethanol | Moderate to Low | Hydrogen bonding capability of the solvent may be disrupted by the non-polar parts of the molecule. |

| Nonpolar | Hexane, Toluene | Low | Weak van der Waals forces are the primary mode of interaction, which may not be sufficient to overcome the crystal lattice energy of the solid. |

| Aqueous | Water | Very Low | The hydrophobic thiophene ring and bromine atoms limit interaction with polar water molecules. |

Experimental Protocol for Solubility Determination (Gravimetric Method)

This protocol provides a reliable method for the quantitative determination of the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Glass syringe with a chemically resistant filter (e.g., PTFE)

-

Pre-weighed evaporation dishes

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature.

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Withdrawal:

-

After equilibration, stop the agitation and allow the undissolved solid to settle completely.

-

Carefully withdraw a precise volume (e.g., 2 mL) of the clear supernatant using a pre-heated (to the equilibration temperature) glass syringe fitted with a syringe filter. This prevents precipitation of the solute during transfer and ensures no solid particles are collected.

-

-

Gravimetric Analysis:

-

Transfer the collected supernatant into a pre-weighed evaporation dish.

-

Record the exact volume of the supernatant transferred.

-

Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

-

Once the solvent is completely evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application. Potential degradation pathways include thermal decomposition, photodecomposition, and hydrolysis.

Thermal Stability

Qualitative Assessment: Aromatic aldehydes are generally more thermally stable than their aliphatic counterparts. The presence of the stable thiophene ring and the carbon-bromine bonds suggests that this compound should possess reasonable thermal stability. However, at elevated temperatures, decomposition is expected.

Experimental Protocol for Thermal Stability Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to evaluate the thermal stability of a compound.[4][5][6][7]

Instrumentation:

-

Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC.

-

Inert gas (e.g., Nitrogen, Argon) and an oxidative gas (e.g., Air).

-

Appropriate crucibles (e.g., alumina, platinum).

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA crucible.

-

-

TGA-DSC Analysis:

-

Place the sample crucible and a reference crucible (usually empty) into the instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 50 mL/min) to remove any air.

-

Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Continuously record the sample weight (TGA) and the differential heat flow (DSC) as a function of temperature.

-

To assess oxidative stability, a similar run can be performed under an air atmosphere.

-

Data Analysis:

-

TGA Curve: A plot of mass (%) versus temperature. The onset temperature of weight loss indicates the beginning of decomposition.

-

DTG Curve: The first derivative of the TGA curve, which shows the rate of mass loss and helps to identify distinct decomposition steps.

-

DSC Curve: A plot of heat flow (mW) versus temperature. Endothermic or exothermic peaks can indicate melting, decomposition, or other thermal events.

Photostability

Qualitative Assessment: Thiophene-containing compounds can be susceptible to photodegradation. The presence of carbon-bromine bonds may also increase the photosensitivity of the molecule, as C-Br bonds can undergo homolytic cleavage upon exposure to UV light. Therefore, it is recommended to protect this compound from light during storage and handling.

Experimental Protocol for Photostability Testing (ICH Q1B): The International Council for Harmonisation (ICH) guideline Q1B provides a standardized procedure for photostability testing.[8][9][10][11][12]

Materials:

-

Photostability chamber equipped with a light source that produces a combination of visible and UV light (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps).

-

Calibrated radiometer/lux meter.

-

Chemically inert transparent containers.

-

Dark control samples (wrapped in aluminum foil).

-

Analytical method for quantifying the compound (e.g., HPLC-UV).

Procedure:

-

Sample Preparation:

-

Place the solid compound in a thin layer in a chemically inert, transparent container.

-

Prepare a solution of the compound in a suitable inert solvent, if applicable.

-

Prepare identical dark control samples by wrapping the containers in aluminum foil.

-

-

Exposure:

-

Place the samples and dark controls in the photostability chamber.

-

Expose the samples to a light source until the total illumination is not less than 1.2 million lux hours and the integrated near-ultraviolet energy is not less than 200 watt-hours/square meter.

-

-

Analysis:

-

After exposure, visually inspect the samples for any changes in appearance (e.g., color change).

-

Quantify the amount of the compound remaining in both the exposed and dark control samples using a validated analytical method.

-

Data Analysis:

-

Compare the amount of degradation in the exposed sample to the dark control to determine the extent of photodegradation.

Hydrolytic Stability (pH Stability)

Qualitative Assessment: Aldehyde groups can be susceptible to hydration and other reactions in aqueous media, and the rate of these reactions can be pH-dependent. While the aromatic nature of the thiophene ring provides some stability, it is advisable to assess the stability of this compound in aqueous solutions at different pH values, especially if it is to be used in aqueous or protic environments. Aromatic aldehydes are generally stable to hydrolysis under neutral conditions but can undergo reactions at acidic or basic pH.

Experimental Protocol for pH Stability Testing:

Materials:

-

This compound

-

Buffer solutions at various pH values (e.g., pH 4, 7, and 9).

-

Co-solvent if the compound has low aqueous solubility (e.g., acetonitrile, methanol).

-

Temperature-controlled incubator.

-

Analytical method for quantification (e.g., HPLC-UV).

Procedure:

-

Sample Preparation:

-

Prepare stock solutions of the compound in a suitable organic solvent.

-

Dilute the stock solution into the different pH buffer solutions to a known concentration. The final concentration of the organic co-solvent should be kept low (e.g., <1%) to minimize its effect on the stability.

-

-

Incubation:

-

Incubate the solutions at a constant temperature (e.g., 25 °C or 37 °C).

-

-

Time-Point Analysis:

-

At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Immediately quench any reaction if necessary (e.g., by neutralizing the pH or diluting with a mobile phase).

-

Analyze the samples by a validated analytical method to determine the concentration of the remaining compound.

-

Data Analysis:

-

Plot the concentration of the compound versus time for each pH.

-

Determine the degradation rate constant and half-life at each pH to assess the hydrolytic stability.

Conclusion

This compound is a valuable building block for the synthesis of novel organic materials. While specific quantitative data on its solubility and stability are scarce, this guide provides a qualitative assessment based on its chemical structure and detailed experimental protocols for their empirical determination. The compound is predicted to be highly soluble in polar aprotic and chlorinated solvents. Its stability is expected to be moderate, with potential for degradation under high temperatures, prolonged light exposure, and at non-neutral pH in aqueous environments. The provided protocols offer a robust framework for researchers to generate the necessary data for their specific applications, ensuring the effective and reliable use of this important chemical intermediate.

References

- 1. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. 25373-20-0|this compound|BLD Pharm [bldpharm.com]

- 4. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 5. Research Portal [researchportal.murdoch.edu.au]

- 6. iitk.ac.in [iitk.ac.in]

- 7. mt.com [mt.com]

- 8. jordilabs.com [jordilabs.com]

- 9. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 10. researchgate.net [researchgate.net]

- 11. ikev.org [ikev.org]

- 12. youtube.com [youtube.com]

The Untapped Potential of 3,4-Dibromothiophene-2,5-dicarboxaldehyde in Organic Electronics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the prospective applications of 3,4-Dibromothiophene-2,5-dicarboxaldehyde as a pivotal building block for novel organic semiconducting materials. While direct applications in high-performance organic electronic devices are still an emerging area of research, the unique molecular architecture of this compound, featuring both reactive bromine and aldehyde functionalities, presents a versatile platform for the synthesis of advanced conjugated polymers and small molecules. This document outlines potential synthetic pathways, detailed experimental protocols for device fabrication, and a framework for characterizing the electronic properties of materials derived from this promising, yet underexplored, thiophene derivative. The primary focus is on its potential utility in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).

Introduction: A Versatile Thiophene Building Block

This compound is a halogenated heterocyclic compound characterized by a central thiophene ring substituted with two bromine atoms at the 3 and 4 positions and two carboxaldehyde groups at the 2 and 5 positions. This substitution pattern offers a rich chemical playground for the synthesis of complex, conjugated molecular structures. Thiophene-based materials are of significant interest in organic electronics due to their excellent charge transport properties and environmental stability.[1][2]

The bromine atoms serve as ideal handles for extending π-conjugation through various metal-catalyzed cross-coupling reactions, such as Suzuki and Stille polymerizations.[2] This is a fundamental strategy for tuning the bandgap and energy levels of the resulting materials to optimize their performance in electronic devices.[2] Concurrently, the two aldehyde functional groups provide reactive sites for a range of chemical transformations, most notably the formation of Schiff bases through condensation with primary amines. This dual reactivity allows for the construction of diverse polymer backbones, such as poly(azomethine)s, and enables the introduction of various functional moieties to influence solubility, molecular packing, and interfacial properties.[2][3]

Potential Synthetic Pathways for Conjugated Polymers

The primary utility of this compound in organic electronics lies in its role as a monomer for the synthesis of novel semiconducting polymers. Two principal synthetic strategies can be envisioned: Schiff base polycondensation and polymerization via cross-coupling reactions.

Schiff Base Polycondensation

A prominent synthetic route involves the polycondensation reaction between the dialdehyde monomer and various aromatic or aliphatic diamines to form poly(azomethine)s or Schiff base polymers. This reaction is typically carried out in solution at elevated temperatures. The resulting imine linkages contribute to the conjugated backbone of the polymer. The electronic properties of the final polymer can be tuned by judicious selection of the diamine comonomer.

References

The Genesis of Thiophene's Bifunctional Aldehydes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-dicarboxaldehydes, a class of heterocyclic organic compounds, have emerged as pivotal intermediates in the synthesis of a wide array of functional materials and pharmacologically active molecules. Their rigid, electron-rich thiophene core, coupled with the reactivity of two aldehyde groups, provides a versatile scaffold for the construction of complex molecular architectures. This technical guide delves into the discovery and historical evolution of the synthesis of the primary isomers of thiophene-dicarboxaldehyde: the 2,5-, 2,3-, 2,4-, and 3,4-isomers. It provides a comprehensive overview of the seminal synthetic methodologies, detailed experimental protocols for key reactions, and a comparative analysis of their physicochemical properties.

Historical Perspective and Discovery

The exploration of thiophene chemistry began in the late 19th century, but it was not until the mid-20th century that the synthesis of its dicarboxaldehyde derivatives was systematically investigated. The initial focus was on the more accessible and symmetrical 2,5-isomer.

A significant early contribution came in 1937 from Steinkopf and Kohler, who, while not preparing the parent compound, synthesized halogenated derivatives, specifically 3,4-dichloro- and 3,4-dibromo-2,5-thiophenedicarboxaldehydes. They achieved this through the hydrolysis of the corresponding 3,4-dihalogeno-2,5-bis(dihalogenomethyl)thiophenes[1].

The synthesis of the parent 2,5-thiophenedicarboxaldehyde was later reported in a 1964 publication by Tyo Sone[1]. Recognizing the limitations of applying benzene chemistry to thiophenes, Sone successfully employed Kröhnke's method, starting from 2,5-bis(chloromethyl)thiophene, to obtain the desired dialdehyde[1]. This work marked a significant milestone in making this versatile building block readily available for further research.

The synthesis of the unsymmetrical isomers, namely 2,3-, 2,4-, and 3,4-thiophenedicarboxaldehyde , has been less commonly reported in early literature and often involves more complex, multi-step procedures. The preparation of 2,3-thiophenedicarboxaldehyde has been achieved through a sequence involving the bromination of 2,3-dimethylthiophene to 2,3-di(bromomethyl)thiophene, followed by the Sommelet reaction with hexamethylenetetramine[2].

The syntheses of 2,4- and 3,4-thiophenedicarboxaldehyde are often approached through the formylation of appropriately substituted thiophene precursors, frequently involving halogen-metal exchange reactions on dibromothiophenes followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Key Synthetic Methodologies

The synthesis of thiophene-dicarboxaldehydes relies on a toolbox of classic and modern organic reactions. The choice of method is dictated by the desired substitution pattern and the availability of starting materials.

Kröhnke Aldehyde Synthesis (for 2,5-isomer)

This method, pivotal in the first synthesis of 2,5-thiophenedicarboxaldehyde, involves the conversion of a benzylic-type halide into an aldehyde. The process begins with the reaction of the halide with pyridine to form a pyridinium salt. This salt is then reacted with p-nitrosodimethylaniline to yield a nitrone, which is subsequently hydrolyzed under acidic conditions to afford the aldehyde.

Sommelet Reaction (for 2,3-isomer)

The Sommelet reaction provides a route to aldehydes from benzylic halides using hexamethylenetetramine (HMTA). The halide first reacts with HMTA to form a quaternary ammonium salt. Subsequent hydrolysis in the presence of water or acid yields the corresponding aldehyde.

Halogen-Metal Exchange and Formylation (for 2,4- and 3,4-isomers)

This powerful strategy allows for the regioselective introduction of formyl groups onto the thiophene ring. It typically involves the reaction of a brominated thiophene with an organolithium reagent (like n-butyllithium) at low temperatures to generate a lithiated intermediate. This intermediate is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF). The position of lithiation is directed by the existing substituents and reaction conditions.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The Vilsmeier reagent, typically generated in situ from DMF and phosphorus oxychloride (POCl₃), acts as the electrophile. This method can be applied to appropriately substituted thiophenes to introduce aldehyde functionalities.

Experimental Protocols

Synthesis of 2,5-Thiophenedicarboxaldehyde via Kröhnke's Method

-

Step 1: Formation of the Pyridinium Salt. 2,5-Bis(chloromethyl)thiophene is dissolved in a suitable solvent such as toluene, and an excess of pyridine is added. The mixture is heated to reflux for several hours. Upon cooling, the pyridinium salt precipitates and can be collected by filtration.

-

Step 2: Formation of the Nitrone. The pyridinium salt is suspended in ethanol, and a solution of p-nitrosodimethylaniline in ethanol is added. The mixture is cooled and a solution of sodium hydroxide is added dropwise with stirring. The resulting nitrone precipitates and is collected by filtration.

-

Step 3: Hydrolysis to the Aldehyde. The nitrone is suspended in dilute hydrochloric acid and heated. The aldehyde is then isolated by steam distillation or extraction.

Synthesis of 2,3-Thiophenedicarboxaldehyde via Sommelet Reaction

-

Step 1: Bromination of 2,3-Dimethylthiophene. 2,3-Dimethylthiophene is dissolved in a non-polar solvent like carbon tetrachloride. N-Bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide are added, and the mixture is refluxed under irradiation with a UV lamp until the reaction is complete. The succinimide is filtered off, and the solvent is removed under reduced pressure to yield crude 2,3-di(bromomethyl)thiophene.

-

Step 2: Sommelet Reaction. The crude 2,3-di(bromomethyl)thiophene is dissolved in chloroform, and hexamethylenetetramine is added. The reaction is typically exothermic and may proceed to reflux. After the initial reaction subsides, the mixture is heated to ensure completion. Water is then added to hydrolyze the intermediate, and the resulting 2,3-thiophenedicarboxaldehyde is isolated by extraction and purified by chromatography or crystallization.

General Procedure for Formylation via Halogen-Metal Exchange

-

Lithiation. A solution of the dibromothiophene isomer in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred at -78 °C for a specified time to allow for the halogen-metal exchange to occur.

-

Formylation. Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the cooled solution of the lithiated thiophene. The reaction mixture is stirred at low temperature for a period before being allowed to warm to room temperature.

-

Work-up and Purification. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize key physicochemical properties and reaction yields for the different thiophene-dicarboxaldehyde isomers based on available literature data.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2,5-Thiophenedicarboxaldehyde | 932-95-6 | C₆H₄O₂S | 140.16 | 115-117 |

| 2,3-Thiophenedicarboxaldehyde | 932-41-2 | C₆H₄O₂S | 140.16 | 76-78[3] |

| 2,4-Thiophenedicarboxaldehyde | 932-93-4 | C₆H₄O₂S | 140.16 | 83-85 |

| 3,4-Thiophenedicarboxaldehyde | 1073-31-0 | C₆H₄O₂S | 140.16 | 143-145 |

| Synthesis Method | Isomer | Starting Material | Key Reagents | Reported Yield (%) |

| Kröhnke Synthesis | 2,5- | 2,5-Bis(chloromethyl)thiophene | Pyridine, p-nitrosodimethylaniline | ~60[1] |

| Sommelet Reaction | 2,3- | 2,3-Di(bromomethyl)thiophene | Hexamethylenetetramine | ~75[2] |

| Halogen-Metal Exchange | 2,4- | 2,4-Dibromothiophene | n-BuLi, DMF | Variable |

| Halogen-Metal Exchange | 3,4- | 3,4-Dibromothiophene | n-BuLi, DMF | Variable |

Conclusion

The journey of discovering and synthesizing thiophene-dicarboxaldehydes showcases the evolution of synthetic organic chemistry. From early explorations with halogenated derivatives to the development of regioselective methods for accessing all isomers, these compounds have become indispensable tools for chemists. The methodologies outlined in this guide, including the Kröhnke synthesis, the Sommelet reaction, and halogen-metal exchange followed by formylation, provide a robust framework for the preparation of these valuable building blocks. As research in materials science and drug discovery continues to advance, the demand for and creative utilization of thiophene-dicarboxaldehydes are poised to grow, further solidifying their importance in modern chemistry.

References

theoretical calculations on 3,4-Dibromothiophene-2,5-dicarboxaldehyde

An in-depth analysis of the theoretical and computational chemistry of 3,4-Dibromothiophene-2,5-dicarboxaldehyde reveals significant potential for applications in materials science and drug development. This technical guide provides a comprehensive overview of its structural, electronic, and spectroscopic properties as determined through computational methods. While specific experimental and theoretical studies on this exact molecule are not extensively available in the reviewed literature, this document outlines a standard, robust methodology for such an investigation based on established computational practices for similar thiophene derivatives.

Molecular Structure and Properties

This compound is a halogenated heterocyclic organic compound. Its fundamental properties are summarized in Table 1. The presence of bromine atoms and aldehyde functional groups on the thiophene ring suggests interesting electronic and reactive characteristics.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₂Br₂O₂S | [1][2] |

| Molecular Weight | 297.95 g/mol | [1][2] |

| CAS Number | 25373-20-0 | [1] |

| Appearance | Solid | |

| Storage Temperature | 2-8°C | [1] |

Computational Methodology

To investigate the theoretical properties of this compound, a computational study would typically be performed using Density Functional Theory (DFT). This approach provides a good balance between accuracy and computational cost for molecules of this size.

Geometry Optimization

The first step in a theoretical analysis is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization. A common and effective method is the B3LYP functional with a 6-311++G(d,p) basis set. This level of theory is well-suited for organic molecules containing halogens and sulfur. The optimization process calculates the forces on each atom and adjusts their positions until a minimum energy conformation is found.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. These predicted spectra can be compared with experimental data to validate the computational model.

Electronic Property Calculations

The electronic properties of the molecule are crucial for understanding its reactivity and potential applications in electronic devices. Key properties that are typically calculated include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for determining the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule. It is a valuable tool for predicting how the molecule will interact with other molecules, particularly in biological systems or for crystal engineering.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including charge transfer interactions between different parts of the molecule.

The workflow for these theoretical calculations is depicted in the following diagram:

Predicted Molecular Properties (Illustrative Data)

While specific published theoretical data for this compound is scarce, the following tables present illustrative data that would be expected from the computational workflow described above.

Table 2: Illustrative Optimized Geometric Parameters

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C=C (thiophene) | ~1.38 |

| C-S (thiophene) | ~1.75 | |

| C-Br | ~1.88 | |

| C-C (aldehyde) | ~1.48 | |

| C=O (aldehyde) | ~1.22 | |

| Bond Angles (°) | C-S-C | ~92.5 |

| S-C=C | ~111.0 | |

| C=C-Br | ~125.0 | |

| C=C-C (aldehyde) | ~128.0 |

Table 3: Illustrative Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.8 |

| HOMO-LUMO Gap | 3.7 |

The relationship between the molecular structure and its electronic properties can be visualized as follows:

Potential Applications

The theoretical data suggests that this compound could be a valuable building block for several applications:

-

Organic Electronics: The conjugated thiophene core is a common feature in organic semiconductors. The HOMO-LUMO gap is in a range that could be suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The aldehyde groups provide reactive sites for polymerization or further functionalization to tune the electronic properties.

-

Drug Development: Thiophene derivatives are known to exhibit a wide range of biological activities. The aldehyde and bromine functionalities offer handles for synthetic modifications to create novel drug candidates. The MEP and NBO analyses can aid in understanding potential interactions with biological targets.

-

Covalent Organic Frameworks (COFs): The aldehyde groups make this molecule a suitable monomer for the synthesis of COFs, which are crystalline porous polymers with applications in gas storage, catalysis, and sensing.

Conclusion

Theoretical calculations provide a powerful tool for understanding the structure, reactivity, and potential applications of molecules like this compound. While experimental data is essential for validation, the computational methodologies outlined in this guide offer a robust framework for predicting molecular properties and guiding future research in materials science and medicinal chemistry. The illustrative data presented herein provides a reasonable expectation of the outcomes of such a theoretical investigation.

References

In-Depth Technical Guide to the Health and Safety of 3,4-Dibromothiophene-2,5-dicarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the official SDS from your supplier before handling this chemical.

Executive Summary

3,4-Dibromothiophene-2,5-dicarboxaldehyde is a halogenated heterocyclic compound with significant applications in organic synthesis. However, its handling requires stringent safety protocols due to its acute oral toxicity. This guide provides a consolidated overview of the known health and safety information, recommended handling procedures, and emergency response protocols. It is critical to note that detailed toxicological studies and specific biological activity data for this compound are not extensively available in public literature. Therefore, a cautious and proactive approach to safety is paramount.

Hazard Identification and Classification

The primary hazard associated with this compound is its acute oral toxicity.[1][2] It is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

Table 1: GHS Classification for this compound

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Danger |

Physicochemical Information

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 25373-20-0[1][2] |

| Molecular Formula | C₆H₂Br₂O₂S[1][2] |

| Molecular Weight | 297.95 g/mol [1][2] |

| Appearance | Solid[1] |

| Storage Temperature | 2-8°C[1] |

Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound, the following are generalized best-practice procedures for handling highly toxic solid chemicals.

Safe Handling Protocol

This protocol should be performed in a designated area within a certified chemical fume hood.

Materials:

-

This compound

-

Appropriate solvents and reagents

-

Calibrated balance in a ventilated enclosure

-

Chemical-resistant spatula and weighing paper

-

Sealed reaction vessel

-

Personal Protective Equipment (see Section 5)

-

Waste container for halogenated organic waste

Procedure:

-

Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.

-

Weighing: Tare the balance with the weighing paper inside the ventilated enclosure. Carefully transfer the required amount of this compound onto the weighing paper using a clean spatula. Avoid generating dust.

-

Transfer: Promptly and carefully transfer the weighed solid to the reaction vessel inside the fume hood.

-

Dissolution (if applicable): Add the solvent to the reaction vessel slowly to avoid splashing.

-

Reaction: Securely seal the reaction vessel before removing it from the fume hood (if necessary for the experimental setup).

-

Cleanup: Decontaminate the spatula and weighing paper with a suitable solvent and dispose of them in the designated halogenated waste container. Clean the balance and surrounding area.

-

Post-Handling: Wash hands and forearms thoroughly after completing the procedure and removing PPE.

Spill Response Protocol

For small spills (a few grams) inside a chemical fume hood:

-

Alert: Inform personnel in the immediate area.

-

Isolate: Keep the fume hood sash as low as possible.

-

Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Collect: Carefully sweep the absorbed material into a labeled container for hazardous waste.

-

Decontaminate: Wipe the area with a suitable solvent, and dispose of the cleaning materials in the hazardous waste container.

For spills outside of a chemical fume hood:

-

Evacuate: Immediately evacuate the laboratory and alert others.

-

Isolate: Close the laboratory doors and prevent entry.

-

Notify: Contact your institution's emergency response team and provide details of the spill.

-

Ventilate: If safe to do so, increase ventilation to the area.

Emergency First Aid Procedures

Table 3: First Aid Measures

| Exposure Route | First Aid Instructions |

| Ingestion | IMMEDIATELY call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[3][4][5] |

| Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure.

Table 4: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield.[1] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use. |

| Skin and Body Protection | A lab coat that is fully buttoned, long pants, and closed-toe shoes. For larger quantities or increased risk of exposure, consider a chemical-resistant apron or coveralls. |

| Respiratory Protection | A NIOSH-approved N95 dust mask is recommended for handling the solid.[1] If there is a risk of aerosol generation or vapor release, a respirator with an organic vapor cartridge may be necessary. |

Storage and Disposal

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

Keep refrigerated at 2-8°C.[1]

-

Store away from incompatible materials such as strong oxidizing agents.

-

The storage area should be clearly marked with the appropriate hazard warnings.

Disposal:

-

Dispose of waste in a designated, labeled container for halogenated organic waste.

-

Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.

Reactivity and Stability

-

Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents.

-